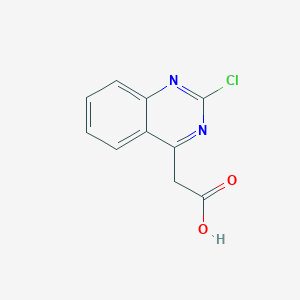

2-Chloroquinazoline-4-acetic Acid

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These compounds are of paramount importance in the field of chemical research for several key reasons. elsevierpure.comopenmedicinalchemistryjournal.com They are ubiquitous in nature, forming the core structures of many essential biological molecules such as nucleic acids (adenine, guanine, cytosine, thymine), vitamins (like niacin and riboflavin), and alkaloids. mdpi.comnih.gov This natural prevalence has inspired chemists to explore their synthesis and application extensively.

In medicinal chemistry, nitrogen-containing heterocycles are considered privileged structures because they can interact with a wide range of biological targets with high affinity and specificity. openmedicinalchemistryjournal.comnih.gov The presence of nitrogen atoms allows for the formation of hydrogen bonds, which are crucial for the binding of drugs to enzymes and receptors. mdpi.com It is estimated that approximately 59-75% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov Their structural diversity and the ability to introduce various substituents allow for the fine-tuning of physicochemical properties, leading to improved pharmacological profiles. openmedicinalchemistryjournal.com Beyond pharmaceuticals, these compounds are integral to agrochemicals, dyes, polymers, and as catalysts in organic synthesis. elsevierpure.comfrontiersin.org

The Quinazoline (B50416) Nucleus as a Privileged Scaffold in Medicinal Chemistry Research

The quinazoline nucleus, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a prominent example of a privileged scaffold in medicinal chemistry. nih.govnih.gov This structural motif is found in numerous compounds exhibiting a broad spectrum of biological activities. nih.govmdpi.com The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the creation of large libraries of compounds for drug discovery programs. mdpi.com

The significance of the quinazoline scaffold is underscored by the number of clinically approved drugs that incorporate this core structure, particularly in the field of oncology. nih.gov Marketed anticancer agents such as gefitinib (B1684475), erlotinib (B232), and lapatinib (B449) are potent tyrosine kinase inhibitors that feature the quinazoline framework. nih.gov These drugs have revolutionized the treatment of certain cancers by targeting specific signaling pathways involved in tumor growth and proliferation. nih.gov Beyond cancer, quinazoline derivatives have been investigated for a vast array of therapeutic applications, including as antihypertensive, anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents. nih.govmdpi.comnih.gov The ability of the quinazoline scaffold to serve as a versatile pharmacophore continues to drive its exploration in the quest for novel therapeutic agents. nih.govresearchgate.net

Historical Context of Quinazoline Derivatives in Chemical Synthesis and Research

The history of quinazoline chemistry dates back to the 19th century. The first derivative of quinazoline, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov This initial discovery laid the groundwork for future explorations into the synthesis and reactivity of this heterocyclic system. Over the years, numerous synthetic methods have been developed to construct the quinazoline core and its derivatives, reflecting the growing interest in their chemical and biological properties.

Early research focused on understanding the fundamental chemistry of quinazolines. As synthetic methodologies advanced, so did the ability to create more complex and functionally diverse quinazoline derivatives. This has led to the discovery of their wide-ranging pharmacological activities. researchgate.netresearchgate.net The development of metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions has significantly accelerated the synthesis of novel quinazoline-based compounds in recent decades. nih.govresearchgate.net These advancements have established quinazolines as a valuable and enduring scaffold in medicinal chemistry, leading to the development of numerous drugs with diverse therapeutic applications. researchgate.net

Overview of 2-Chloroquinazoline-4-acetic Acid within the Quinazoline Research Landscape

Within the vast family of quinazoline derivatives, this compound stands out as a key intermediate in organic synthesis. Its structure combines the reactive quinazoline core with a carboxylic acid functional group, making it a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 2-position and the acetic acid moiety at the 4-position provide two distinct points for chemical modification.

The primary role of this compound in research is as a precursor for creating a variety of substituted quinazolines. The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at this position. The carboxylic acid group can undergo standard transformations, such as esterification or amidation, to further elaborate the molecular structure. This dual reactivity makes it a valuable tool for medicinal chemists aiming to synthesize novel compounds for biological screening. While not an end-product with direct therapeutic applications itself, its importance lies in its utility as a starting material for the creation of potentially bioactive molecules.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 g/mol |

| IUPAC Name | 2-(2-chloroquinazolin-4-yl)acetic acid |

| CAS Number | 20637-38-3 |

| Appearance | Solid |

| Reactivity | The chlorine at position 2 is susceptible to nucleophilic substitution. The carboxylic acid group can undergo esterification and amidation. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroquinazolin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-10-12-7-4-2-1-3-6(7)8(13-10)5-9(14)15/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGCMSDRDQOPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloroquinazoline 4 Acetic Acid and Its Key Precursors

General Strategies for Quinazoline (B50416) Core Formation

The quinazoline ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Its synthesis has been a subject of extensive research due to the pharmacological importance of its derivatives. organic-chemistry.orgnih.govnih.gov General synthetic approaches often involve the construction of the pyrimidine portion onto a pre-existing benzene ring.

Condensation Reactions in Quinazoline Synthesis

Condensation reactions are a cornerstone of quinazoline synthesis, typically involving the reaction of an ortho-substituted aniline (B41778) derivative with a suitable one-carbon or multi-carbon component. These reactions often proceed through the formation of an intermediate which then undergoes cyclization.

One common approach involves the condensation of 2-aminobenzylamines with aldehydes, followed by oxidation to yield quinazolines. mdpi.com Various oxidizing agents such as manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and sodium hypochlorite (B82951) can be employed for this transformation. mdpi.com Another variation utilizes the reaction of 2-aminobenzophenones with an aldehyde and ammonium (B1175870) acetate (B1210297) in a one-pot, three-component reaction. mdpi.comcapes.gov.br

A notable example is the reaction of o-iodobenzaldehydes with amidine hydrochlorides, which under ligand-free copper-catalyzed Ullmann N-arylation conditions, provides the corresponding quinazolines. nih.gov Similarly, 2-aminobenzonitriles can react with triethyl orthocarboxylates and boronic acids in a palladium(II)-catalyzed cascade reaction to form 4-arylquinazolines. organic-chemistry.org

The following table summarizes various condensation reactions for quinazoline synthesis:

| Starting Materials | Reagents and Conditions | Product | Reference(s) |

| 2-Aminobenzylamines and Aldehydes | MnO2, DDQ, or Sodium Hypochlorite | Quinazolines | mdpi.com |

| 2-Aminobenzophenones, Aldehyde, and NH4OAc | Maltose-dimethylurea (DMU)-NH4Cl | Quinazolines | mdpi.comcapes.gov.br |

| o-Iodobenzaldehydes and Amidine Hydrochlorides | Ligand-free Cu-catalyzed Ullmann N-arylation | Quinazolines | nih.gov |

| 2-Aminobenzonitriles, Triethyl Orthocarboxylates, and Boronic Acids | Pd(II) catalyst | 4-Arylquinazolines | organic-chemistry.org |

| 2-Nitrobenzyl Alcohols and Arylacetic Acids | Urea, Elemental Sulfur, DABCO, DMSO | Substituted Quinazolines | organic-chemistry.org |

Deaminative Coupling Approaches for Quinazoline Derivatives

Deaminative coupling reactions offer an alternative route to quinazolines, often involving the use of a ruthenium catalyst. organic-chemistry.orgacs.orgnih.govcolab.ws These methods can provide high selectivity and avoid the use of harsh reagents. organic-chemistry.orgacs.orgnih.govcolab.ws An in situ formed ruthenium catalyst can facilitate the dehydrogenative coupling of 2-aminophenyl ketones with amines to produce quinazolines. organic-chemistry.orgnih.gov This approach is advantageous as it does not generate toxic byproducts. organic-chemistry.orgacs.orgnih.govcolab.ws

Metal-Catalyzed Synthetic Routes for Quinazolinones and Quinazolines (e.g., Copper-Catalyzed)

Transition metal catalysis plays a significant role in modern organic synthesis, and the formation of quinazolines is no exception. mdpi.com Copper, being an inexpensive and abundant metal, is frequently used. nih.gov

Copper-catalyzed reactions can be employed in various ways. For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using a combination of cerium nitrate (B79036) hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines. organic-chemistry.org Another approach involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) to afford 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org Furthermore, a one-pot, three-component annulation of benzaldehydes, benzylamines, and anilines can be achieved using a copper catalyst. mdpi.com

The following table highlights some metal-catalyzed methods for quinazoline synthesis:

| Catalyst | Starting Materials | Key Features | Reference(s) |

| Copper(I) Chloride | (2-Aminophenyl)methanols, Aldehydes, Ceric Ammonium Nitrate | One-pot, tandem multi-component approach | mdpi.com |

| Copper(II) Chloride | 2-Aminobenzoketones, Toluene, Ammonium Acetate | Oxidative amination of benzylic C-H bonds | nih.gov |

| Copper Bromide | (2-Bromophenyl)methylamines, Amidine Hydrochlorides | Sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation | organic-chemistry.org |

| Ruthenium | 2-Aminophenyl Ketones, Amines | Highly selective dehydrogenative coupling | organic-chemistry.orgnih.gov |

| Palladium(II) | 2-Aminobenzonitriles, Triethyl Orthocarboxylates, Boronic Acids | Cascade reaction involving C(sp)-C(sp2) coupling | organic-chemistry.org |

Oxidative Cyclization Methodologies

Oxidative cyclization represents another important strategy for quinazoline synthesis. These methods often involve the formation of a C-N or C-C bond through an oxidative process, leading to the heterocyclic ring system.

For example, the iodine-catalyzed aerobic oxidative synthesis of quinazolines can be achieved from 2-aminobenzophenones and N-methylamines, where the tertiary amine serves as a carbon source. nih.gov Another metal-free approach involves the visible light-mediated oxidative C(sp3)-C(sp2) bond formation from amidines. mdpi.com

A K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been developed to synthesize quinazolinones under electrolytic conditions, avoiding the need for transition metals and bases. nih.gov The cyclization of 2-aminobenzamides with aldehydes, followed by oxidation, is a common route to quinazolin-4(3H)-ones. researchgate.net

Synthesis of 2-Chloroquinazoline-4-acetic Acid and Related 4-Substituted Quinazolines

The synthesis of the target molecule, this compound, requires specific functionalization at the 2- and 4-positions of the quinazoline ring. This typically involves the preparation of a 2,4-dichloroquinazoline (B46505) intermediate.

Chlorination Reactions for Halogenated Quinazoline Intermediates

The conversion of quinazolinones to their corresponding chloroquinazolines is a crucial step in the synthesis of many quinazoline derivatives. nih.gov This transformation is commonly achieved using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). researchgate.netresearchgate.net

The reaction of 2,4-quinazolinedione with POCl3 is a standard method to produce 2,4-dichloroquinazoline. google.comnih.gov This reaction can be carried out in the presence of a base such as N,N-dimethylaniline or triethylamine (B128534). google.comnih.gov The reaction with POCl3 often proceeds in two stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloroquinazoline upon heating. nih.gov

Another method for the chlorination of 4(3H)-quinazolinone involves the use of triphenylphosphine (B44618) and trichloroisocyanuric acid. researchgate.net The reactivity of halogenated quinazolines in cross-coupling reactions is high, with the order of reactivity being C-I > C-Br >> C-Cl, allowing for selective functionalization. nih.gov

The introduction of the acetic acid moiety at the 4-position can be achieved through various methods, such as the reaction of a 4-chloroquinazoline (B184009) with a suitable nucleophile like the enolate of an acetic acid ester, followed by hydrolysis. A related synthesis involves the reaction of 4-chloro-2-phenylquinoline (B1581051) with thioglycolic acid to form [(2-phenyl-4-quinolyl)thio]acetic acid. prepchem.com

2 Introduction of the Acetic Acid Moiety via Alkylation Strategies

The introduction of an acetic acid group at the N-3 position of the quinazolinone ring is a key step in the synthesis of various biologically active molecules. A common and effective method to achieve this is through the N-alkylation of a suitable quinazolinone precursor, such as 2-chloro-4(3H)-quinazolinone, with an acetate-containing electrophile.

One well-documented strategy involves the direct alkylation of 2-chloro-4(3H)-quinazolinone using methyl bromoacetate (B1195939) or a similar haloacetate ester. rsc.org This reaction is typically performed in the presence of a base to deprotonate the nitrogen at the 3-position, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the bromoacetate. The choice of base and solvent is crucial for achieving high regioselectivity and yield. Optimization of these conditions is necessary to ensure the alkylation occurs exclusively at the desired N-3 position. rsc.org

A specific example of this alkylation involves reacting 2-chloro-quinazolinone with methyl-2-bromoacetate. uw.edu This substitution reaction leads to the formation of an alkylated precursor, methyl 2-(2-chloro-4-oxoquinazolin-3(4H)-yl)acetate. uw.edu Subsequent hydrolysis of the methyl ester group would then yield the final this compound.

Table 1: N-Alkylation of 2-Chloro-4(3H)-quinazolinone

| Reactant 1 | Reactant 2 | Key Reagents | Product | Yield (%) | Reference |

|---|

This alkylation strategy provides a modular and divergent route to a variety of N3-substituted quinazolinones, allowing for the introduction of different functionalities for further chemical exploration and biological testing. rsc.org

3 Improved One-Step Synthesis Approaches for Quinazolinones

Modern synthetic chemistry has seen a shift towards more efficient, atom-economical, and environmentally friendly processes. In the context of quinazolinone synthesis, this has led to the development of improved one-pot and multi-component reactions that streamline the construction of the heterocyclic core. acs.orgtandfonline.com These methods often eliminate the need for isolating intermediates, thereby saving time, reagents, and solvents.

One such approach involves a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives. acs.org This domino reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization to yield diversely substituted quinazolin-4(3H)-ones. acs.org

Another innovative one-pot method utilizes a combination of molecular iodine and triethylamine as a catalytic system for the synthesis of 2,3-disubstituted-quinazolin-4(3H)-ones from isatoic anhydrides, amines, and 1,3-dicarbonyl compounds. tandfonline.com This approach is notable for avoiding the use of external oxidants and accommodating a broad range of substrates. tandfonline.com The reaction proceeds by first reacting the isatoic anhydride (B1165640) with an amine to form an intermediate, which then condenses with the dicarbonyl compound in the same pot to afford the final product. tandfonline.com

Table 2: Examples of One-Pot Quinazolinone Synthesis

| Starting Materials | Catalytic System / Reagents | Product Type | Reference |

|---|---|---|---|

| Isatoic anhydride, Aniline, Acetylacetone | I₂ / Et₃N in Ethanol | 2,3-disubstituted-quinazolin-4(3H)-one | tandfonline.com |

These advanced, one-step synthetic protocols offer significant advantages over traditional multi-step methods, providing rapid access to a library of quinazolinone derivatives with high efficiency. acs.orgtandfonline.com

4 Utilization of o-Anthranilic Acid Derivatives as Starting Materials

The use of o-anthranilic acid and its derivatives is a cornerstone in the synthesis of quinazolinones. This readily available starting material provides the necessary benzene ring and the ortho-amino and carboxylic acid functionalities required for the construction of the fused pyrimidinone ring system. A multitude of synthetic routes commencing from anthranilic acid have been reported.

A highly employed and classical method is the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclization. nih.gov For instance, reacting anthranilic acid with chloroacetyl chloride produces an N-acyl anthranilic acid intermediate. Subsequent ring closure, often facilitated by a dehydrating agent like acetic anhydride, yields a benzoxazinone (B8607429) intermediate. nih.gov This benzoxazinone can then be reacted with a nitrogen source, such as an amine or ammonia, to form the final quinazolinone ring.

Alternatively, quinazolin-4(3H)-ones can be synthesized through the Niementowski reaction, which involves the condensation of anthranilic acid with amides. ijarsct.co.in Green chemistry approaches have adapted this reaction using microwave irradiation and solvent-free conditions with clay catalysts to produce quinazolinones efficiently. ijarsct.co.in

Another common pathway involves the reaction of anthranilic acid with potassium cyanate, which cyclizes to form quinazoline-2,4(1H,3H)-dione. ekb.eggoogle.com This dione (B5365651) is a versatile intermediate that can be further modified, for example, by chlorination to produce 2,4-dichloroquinazoline. ekb.eg

Table 3: Quinazolinone Synthesis Starting from Anthranilic Acid Derivatives

| Anthranilic Acid Derivative | Co-reactant | Key Steps/Intermediates | Product Type | Reference(s) |

|---|---|---|---|---|

| Anthranilic acid | Chloro acyl chloride | Acylation, then cyclization via benzoxazinone | Fused quinazolinone | nih.gov |

| Anthranilic acid | Formamide/Urea | Microwave-assisted condensation | Quinazolin-4(3H)-one | ijarsct.co.in |

| Anthranilic acid | Potassium cyanate | Cyclization to quinazoline-2,4(1H,3H)-dione | Quinazoline-2,4(1H,3H)-dione | ekb.eggoogle.com |

| Anthranilic acid | Succinic anhydride, then Glycine | Cyclization and substitution | 3-Glycinyl quinazolinone | ekb.eg |

The versatility of anthranilic acid derivatives makes them indispensable precursors in the synthesis of a wide array of substituted quinazolinones.

5 Preparation from Dichloroquinazoline Analogs

A pivotal intermediate in the synthesis of this compound is 2,4-dichloroquinazoline. This precursor is typically synthesized by treating quinazoline-2,4(1H,3H)-dione with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). ekb.eg The reaction effectively converts the two carbonyl groups of the dione into chlorides, yielding the highly reactive 2,4-dichloroquinazoline.

The significance of 2,4-dichloroquinazoline lies in the differential reactivity of its two chlorine atoms. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. stackexchange.commdpi.com This regioselectivity is a well-documented phenomenon, attributed to the electronic properties of the quinazoline ring system. mdpi.com Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack. mdpi.com

This predictable regioselectivity is exploited to introduce substituents specifically at the C4 position while leaving the C2-chloro group intact. For the synthesis of the target molecule, a nucleophile derived from an acetic acid synthon, such as the enolate of diethyl malonate or a similar C-nucleophile, would be reacted with 2,4-dichloroquinazoline. The nucleophile would selectively displace the C4-chloride.

The general reaction proceeds by treating 2,4-dichloroquinazoline with a nucleophile, often in a suitable solvent and sometimes in the presence of a base to facilitate the reaction. For example, reacting 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) at low temperatures (0-5 °C) results in the selective substitution of the C4-chloro group, yielding (2-chloroquinazolin-4-yl)hydrazine. ekb.egstackexchange.com The C2-chloro atom remains unreacted under these mild conditions. stackexchange.com

Table 4: Regioselective Substitution of 2,4-Dichloroquinazoline

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, 0-5 °C | (2-Chloroquinazolin-4-yl)hydrazine | ekb.egstackexchange.com |

This reliable SNAr reaction at the C4 position makes 2,4-dichloroquinazoline an exceptionally useful and versatile building block for the synthesis of a wide range of 4-substituted-2-chloroquinazolines, including the precursor for this compound.

Chemical Reactivity and Transformational Pathways of 2 Chloroquinazoline 4 Acetic Acid

Nucleophilic Aromatic Substitution at the Quinazoline (B50416) Nucleus

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the quinazoline ring in 2-chloroquinazoline-4-acetic acid and related derivatives. mdpi.comyoutube.com This reaction involves the attack of a nucleophile on the electron-deficient quinazoline core, leading to the displacement of a leaving group, typically a halide. youtube.comnih.govyoutube.com The reactivity of the chloro-substituted positions on the quinazoline ring is not equal, leading to regioselective transformations. mdpi.comstackexchange.com

In quinazoline systems containing chlorine atoms at both the C2 and C4 positions, the C2 position is generally less reactive towards nucleophiles under mild conditions. stackexchange.com Displacement of the chlorine atom at C2 typically requires harsher reaction conditions, such as higher temperatures or stronger nucleophiles, after the more reactive C4 position has already been substituted. stackexchange.com For instance, after a nucleophilic substitution at C4, the resulting 2-chloroquinazoline (B1345744) derivative can undergo a second substitution at the C2 position when refluxed in the presence of a strong nucleophile like hydrazine (B178648) hydrate (B1144303). stackexchange.com

The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. mdpi.comstackexchange.com This enhanced reactivity is well-documented for 2,4-dichloroquinazoline (B46505) precursors and is attributed to electronic factors within the quinazoline system. mdpi.com Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it a more favorable site for nucleophilic attack. mdpi.com This regioselectivity allows for the selective synthesis of 4-substituted quinazoline derivatives while leaving the C2-chloro group intact, which can then be used for subsequent chemical modifications. mdpi.comstackexchange.com

The C4 position of chloro-substituted quinazolines readily reacts with a variety of nitrogen-based nucleophiles. mdpi.comscispace.com These reactions are fundamental in the synthesis of numerous biologically active compounds. scispace.com Primary and secondary amines, including anilines and benzylamines, are commonly used to displace the C4-chloro atom, yielding 4-aminoquinazoline derivatives. mdpi.com These reactions are often facilitated by a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the liberated HCl. mdpi.com Other nitrogen nucleophiles like hydrazine hydrate and sodium azide (B81097) also show reactivity towards the C4 position. stackexchange.comscispace.com

Table 1: Reactions of Chloroquinazolines with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

| Primary/Secondary Amines | Anilines, Benzylamines | 4-Aminoquinazolines | mdpi.com |

| Hydrazine Hydrate | NH₂NH₂·H₂O | 4-Hydrazinylquinazolines | stackexchange.com |

| Sodium Azide | NaN₃ | 4-Azidoquinazolines | scispace.com |

Sulfur-based nucleophiles are known to be highly effective in substitution reactions due to the high polarizability and nucleophilicity of the sulfur atom. libretexts.org In the context of chloroquinazolines, thiol-based reagents can displace the chlorine atom. For example, reaction with sodium hydrosulfide (B80085) can lead to the formation of quinoline-thiones. researchgate.net The strong nucleophilic character of thiolates makes them potent reagents for creating carbon-sulfur bonds at the quinazoline core. libretexts.org These reactions expand the diversity of accessible quinazoline derivatives.

Reactions Involving the Acetic Acid Side Chain

The carboxylic acid moiety of the this compound side chain offers a versatile handle for further chemical transformations, primarily through reactions at the carboxyl group.

The carboxylic acid group can be readily converted into esters and amides, which are common modifications in medicinal chemistry.

Esterification: The formation of an ester from the carboxylic acid is typically achieved through Fischer esterification. masterorganicchemistry.comyoutube.com This method involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com Alternatively, alkylation with reagents like iodomethane (B122720) or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can also yield the corresponding esters. commonorganicchemistry.comrug.nl

Table 2: Common Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Notes | Reference |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Best for simple alcohols; reaction is at equilibrium. | masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Good for acid-sensitive substrates. | commonorganicchemistry.com |

| Alkylation | Iodomethane (MeI), Base | Can methylate other nucleophilic sites. | commonorganicchemistry.com |

Amidation: The synthesis of amides from the carboxylic acid group typically involves a two-step process. nih.gov The carboxylic acid is first converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comnih.gov The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. nih.gov This method is highly efficient for creating a wide range of amide derivatives.

Hydrazinolysis of Ester Derivatives

The ester derivatives of this compound are key intermediates for introducing a hydrazide functional group. The process of hydrazinolysis, which involves the reaction of the ester with hydrazine hydrate, is a crucial step in elaborating the acetic acid side chain.

For instance, the reaction of methyl α-[(4-oxoquinazolin-2-yl)thio]acetate with hydrazine hydrate leads to the formation of the corresponding acid hydrazide. ekb.eg This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like absolute ethanol. ekb.egepstem.net This transformation is fundamental for preparing the hydrazide intermediates necessary for subsequent condensation and cyclization reactions. ekb.egepstem.net

A similar strategy is employed in the synthesis of other quinazolinone derivatives, where the corresponding ester is treated with hydrazine hydrate to yield the carbohydrazide. ekb.eg For example, 2-(4-chlorophenoxy) acetohydrazide is produced by refluxing ethyl (4-chlorophenoxy) acetate (B1210297) with hydrazine hydrate in ethanol. researchgate.net

Table 1: Synthesis of Hydrazide Derivatives

| Starting Ester | Reagent | Product |

|---|---|---|

| Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Hydrazine Hydrate | α-[(4-Oxoquinazolin-2-yl)thio]acetohydrazide |

| Ethyl (4-chlorophenoxy) acetate | Hydrazine Hydrate | 2-(4-Chlorophenoxy) acetohydrazide |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine Hydrate (100%) | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide |

| 1-carboethoxypiperid-4-one | Hydrazine Hydrate | 4-oxo-1-carbo piperidone hydrazide |

Condensation Reactions of Hydrazide Intermediates

The hydrazide intermediates derived from this compound are versatile building blocks for constructing a variety of heterocyclic systems through condensation reactions. researchgate.net These reactions typically involve the nucleophilic hydrazide group reacting with various electrophiles.

One common transformation is the reaction of the hydrazide with aldehydes or ketones to form Schiff bases or hydrazones. researchgate.netresearchgate.net For example, hydrazides can be reacted with substituted aldehydes in an ethanolic solution to yield the corresponding hydrazone derivatives. epstem.net This condensation is a straightforward and high-yield method for introducing new substituents and paving the way for further cyclization. researchgate.net

Furthermore, the hydrazide moiety can react with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbamate (B8719985) salt. ekb.egrsc.org This intermediate is then poised for subsequent intramolecular cyclization or reaction with other reagents. For instance, treatment of the potassium salt with hydrazine hydrate can lead to the formation of a 4-amino-5-mercapto-1,2,4-triazole ring. ekb.eg Another important reaction involves the condensation of the hydrazide with isothiocyanates, which leads to the formation of thiosemicarbazide (B42300) derivatives. These thiosemicarbazides are key precursors for the synthesis of triazoles and thiadiazoles. ekb.eg

Cyclo-condensation of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with pentane-2,4-dione yields a pyrazole (B372694) derivative, while its reaction with carbon disulfide affords a 1,3,4-oxadiazole. nih.gov Reaction with potassium isothiocyanate leads to a 1,2,4-triazole (B32235) derivative. nih.gov

Table 2: Condensation Reactions of Hydrazide Intermediates

| Hydrazide Intermediate | Reagent | Resulting Functional Group/Heterocycle |

|---|---|---|

| Acid Hydrazide | Aromatic Aldehydes | Hydrazone |

| Acid Hydrazide | Carbon Disulfide/KOH | Dithiocarbamate salt |

| Acid Hydrazide | Isothiocyanates | Thiosemicarbazide |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Pentane-2,4-dione | Pyrazole |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Carbon Disulfide | 1,3,4-Oxadiazole |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Potassium Isothiocyanate | 1,2,4-Triazole |

Annulation and Ring Fusion Reactions to Form Polycyclic Systems

Annulation, the process of building a new ring onto a pre-existing molecule, is a key strategy for synthesizing polycyclic systems from this compound derivatives. scripps.edu These reactions often involve the formation of two new bonds in a single synthetic operation or a sequence of steps. scripps.edumasterorganicchemistry.comwikipedia.org

Formation of Fused Triazole Systems

The formation of fused triazole systems is a prominent transformation of this compound derivatives. nih.gov The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, can be constructed through the cyclization of appropriate precursors. nih.govnih.gov

A common pathway involves the thiosemicarbazide derivatives obtained from the condensation of the corresponding hydrazide with ammonium (B1175870) thiocyanate. ekb.eg These thiosemicarbazides can undergo cyclization under either acidic or basic conditions to yield fused triazole-thiol rings. ekb.eg For example, 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one can be synthesized from the corresponding carbodithioate potassium salt by treatment with hydrazine hydrate. ekb.eg

Another approach involves the reaction of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures, which can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles through a rearrangement mechanism. rsc.org These resulting triazoles can then undergo further ring closure reactions. For instance, reaction with triethyl orthoesters can form 5H-1,2,4-triazolo[4,3-d] epstem.netscripps.eduresearchgate.netbenzotriazepines. rsc.org

Synthesis of Other Fused Heterocyclic Architectures

Beyond triazoles, the reactive nature of this compound derivatives allows for the synthesis of other fused heterocyclic systems. The specific architecture formed depends on the nature of the cyclizing agent and the reaction conditions.

For example, the thiosemicarbazide intermediate can be cyclized under acidic conditions to form a 2-amino-1,3,4-thiadiazole (B1665364) ring. ekb.eg The 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one intermediate serves as a precursor for synthesizing further fused systems, such as scripps.edunih.govresearchgate.nettriazolo[3,4-b] epstem.netscripps.eduresearchgate.netthiadiazoles. ekb.eg

The reaction of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles with aldehydes and ketones leads to the formation of 6,7-dihydro-5H-1,2,4-triazolo[4,3-d] epstem.netscripps.eduresearchgate.netbenzotriazepines. rsc.org

Investigation of Rearrangement Pathways

The synthesis of fused heterocyclic systems from 4-chloroquinazolines can sometimes involve rearrangement pathways. rsc.org A notable example is the reaction of 4-chloroquinazolines with hydrazine hydrate at high temperatures, which does not simply result in a substitution product but leads to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org This transformation suggests a mechanism involving ring opening of the quinazoline moiety followed by recyclization to form the triazole ring.

Another instance of rearrangement is observed in the reaction of formic hydrazide with acetic acid, where the initially formed N'-formylacetohydrazide can rearrange to acetamide (B32628) and isocyanic acid. nih.gov While not directly involving the quinazoline core, this highlights the potential for rearrangements in hydrazide-containing systems under certain reaction conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloroquinazoline 4 Acetic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton NMR (¹H-NMR) for Structural Confirmation

The ¹H-NMR spectrum of 2-Chloroquinazoline-4-acetic acid is anticipated to display distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The aromatic region (typically δ 7.0-8.5 ppm) would likely show a complex multiplet pattern due to the coupling of the four protons on the benzene (B151609) ring portion. The methylene protons adjacent to the quinazoline ring and the carboxylic acid group would likely appear as a singlet in the range of δ 3.5-4.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -CH₂- | 3.5 - 4.5 | Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms in its unique chemical environment. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, typically in the range of δ 170-185 ppm. libretexts.org The carbon atoms of the quinazoline ring would resonate in the aromatic region (δ 120-160 ppm). oregonstate.eduresearchgate.net The carbon atom bearing the chlorine (C-2) would be significantly influenced by the electronegative halogen. The methylene carbon of the acetic acid group would likely appear in the range of δ 30-50 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 185 |

| Aromatic/Heteroaromatic C | 120 - 160 |

Note: These are general predicted ranges. Specific shifts depend on the electronic environment of each carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (C₁₀H₇ClN₂O₂), the molecular weight is approximately 222.63 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 222 and an [M+2]⁺ peak with about one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of a chlorine radical (-Cl, 35/37 Da). raco.cat The fragmentation of the quinazoline ring itself would lead to a series of characteristic smaller ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 222/224 | [M]⁺ (Molecular Ion) |

| 177/179 | [M - COOH]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. docbrown.info The IR spectrum of this compound would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band between 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info The C=C and C=N stretching vibrations of the quinazoline ring would appear in the 1450-1650 cm⁻¹ region. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 (strong, sharp) |

| C=C and C=N Stretch (Aromatic) | 1450 - 1650 |

Note: These are characteristic ranges and the exact position and shape of the peaks can provide more detailed structural information.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not readily found, a successful crystallization and analysis would reveal the planar structure of the quinazoline ring system. researchgate.netresearchgate.net It would also detail the conformation of the acetic acid side chain relative to the ring. Furthermore, analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking between the quinazoline rings of adjacent molecules. researchgate.net

Table 5: Expected X-ray Crystallography Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise measurements for all atoms. |

Note: This data can only be obtained through experimental crystallization and diffraction analysis.

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the chemical formula C₁₀H₇ClN₂O₂, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these calculated values to confirm the compound's stoichiometry.

Table 6: Elemental Analysis Data for this compound (C₁₀H₇ClN₂O₂)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 53.95 |

| Hydrogen (H) | 3.17 |

| Chlorine (Cl) | 15.92 |

| Nitrogen (N) | 12.58 |

Note: Experimental values are expected to be within ±0.4% of the theoretical values.

Computational and Theoretical Investigations of 2 Chloroquinazoline 4 Acetic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied to quinazoline (B50416) derivatives to optimize their ground-state geometries and calculate various molecular properties. semanticscholar.orgresearchgate.net A common approach involves using the B3LYP hybrid functional combined with basis sets like 6-31G* or 6-31+G(d,p) to achieve a balance between computational cost and accuracy. nih.govnih.govnih.gov

These calculations provide optimized bond lengths and angles that show good agreement with experimental data, for instance, from X-ray crystallography. researchgate.net DFT is also employed to calculate parameters such as electron affinity, ionization potential, and electronegativity, which are crucial for understanding the molecule's tendency to donate or accept electrons during chemical reactions. semanticscholar.org For example, DFT studies on quinazolinone Schiff base derivatives have been used to optimize their geometries and calculate various electronic parameters to correlate with their cytotoxic activities. semanticscholar.org Similarly, DFT has been used to study the electronic parameters of 6-bromoquinazoline (B49647) derivatives to justify the results obtained from biological activity assays. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. wuxiapptec.comchemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular reactivity and stability. chemrxiv.orgnih.gov

A small Egap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org In contrast, a large Egap implies higher stability. chemrxiv.org For quinazoline derivatives, the distribution and energies of these orbitals are calculated to understand their reactivity. nih.govnih.gov For instance, in some active 6-bromoquinazoline derivatives, the HOMO is located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov These calculations help confirm that charge transfer can occur within the molecule, a crucial aspect of its interaction with biological receptors. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|

| 4-chloroquinazoline (B184009) | -7.14 | -1.41 | 5.73 | researchgate.net |

| 2-trifluoromethyl-4-chloroquinazoline | -7.85 | -2.26 | 5.59 | researchgate.net |

| 2B-benzene (Gemini Surfactant) | -2.879 | -2.114 | 0.765 | mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are used to study the stability of quinazoline derivatives when bound to their protein targets. nih.govresearchgate.net For example, 10-nanosecond MD simulations have been performed on quinazolinone derivatives complexed with matrix metalloproteinase-13 (MMP-13) to analyze the stability of the ligand-receptor interactions. nih.gov

These simulations reveal crucial information about the conformational changes and the stability of key interactions, such as hydrogen bonds, between the ligand and amino acid residues in the active site. nih.gov Conformational analysis is also vital for understanding the three-dimensional arrangement of the molecule, which dictates its ability to fit into a receptor's binding pocket. Studies on structurally constrained quinazolinone derivatives have shown that identifying optimal surrogate structures for flexible side chains can lead to improved potency. drugbank.com The analysis of conformations, such as the U-shaped conformation observed in some MMP-13 inhibitors, is pivotal for explaining differences in inhibitory activity among similar compounds. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. shd-pub.org.rsscispace.comnih.govmdpi.com In silico SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use mathematical models to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov

Both 2D-QSAR and 3D-QSAR approaches are widely used for quinazoline derivatives. nih.govresearchgate.net In 2D-QSAR, various molecular descriptors are calculated and correlated with activity using methods like multiple linear regression (MLR). nih.govresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules in three-dimensional space. nih.govtandfonline.com

These models, once validated, can reliably predict the activity of newly designed compounds and provide contour maps that visualize the regions where modifications would enhance or diminish biological activity. nih.govtandfonline.com For example, QSAR studies on quinazoline derivatives as antimalarial agents or MMP-13 inhibitors have yielded models with good predictive power, highlighting the importance of steric, electrostatic, and hydrophobic fields for activity. nih.govtandfonline.com

| Model Type | Target | q² / Q² | r² / R² | Predicted r² / R²pred | Reference |

|---|---|---|---|---|---|

| CoMFA | Antimalarial (DHFR) | 0.63 | 0.83 | 0.70 | tandfonline.com |

| CoMSIA | Antimalarial (DHFR) | 0.584 | 0.816 | 0.73 | tandfonline.com |

| CoMFA | MMP-13 Inhibitors | 0.646 | 0.992 | 0.829 | nih.gov |

| CoMSIA | MMP-13 Inhibitors | 0.704 | 0.992 | 0.839 | nih.gov |

Docking Studies to Elucidate Molecular Interaction Mechanisms

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). nih.govijpir.com This method is extensively used for 2-Chloroquinazoline-4-acetic acid analogs to understand their mechanism of action at a molecular level and to screen virtual libraries for potential new inhibitors. nih.gov

Docking studies have been performed on quinazoline derivatives against a wide range of biological targets, including Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), DNA gyrase, and various kinases. nih.govresearchgate.nettandfonline.comnih.govmdpi.com These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that anchor the ligand in the binding pocket. nih.govnih.gov For instance, docking of quinazoline derivatives into the ATP binding site of EGFR helps to predict their inhibitory potential by showing analogous binding modes to known inhibitors. nih.gov Key amino acid residues, such as Asp73 and Asn46 in DNA gyrase or Ala238 and Met253 in MMP-13, are often identified as crucial for binding. nih.govnih.gov The calculated binding energy from docking simulations provides an estimate of the binding affinity, which often correlates well with experimentally determined inhibitory activity. nih.govresearchgate.net

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinazolinone Schiff bases | DNA gyrase | -5.96 to -8.58 | Asn46, Asp73, Arg136 | nih.gov |

| 6-Bromoquinazoline derivatives | EGFR | -5.3 to -6.7 | Not specified | nih.govresearchgate.net |

| Quinazolinone derivatives | MMP-13 | Not specified | Ala238, Thr245, Met253, Asn215 | nih.gov |

| Quinazolines bearing sulfamerazine | SARS-CoV-2 3CLpro | -12.92 to -23.28 | Gly143, His41 | nih.gov |

2 Chloroquinazoline 4 Acetic Acid As a Versatile Building Block in Chemical Synthesis

Precursor for Advanced Quinazoline (B50416) Derivatives and Hybrids

2-Chloroquinazoline-4-acetic acid serves as a key starting material for the synthesis of a wide array of advanced quinazoline derivatives and hybrid molecules. The quinazoline scaffold is a significant structural unit in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. rsc.orgmdpi.com The presence of a reactive chlorine atom at the 2-position and an acetic acid side chain at the 4-position of the quinazoline ring system makes this compound a versatile building block for chemical modifications.

The chlorine atom at the C-2 position is a good leaving group, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as amino, alkoxy, and thioether groups, by reacting with appropriate nucleophiles. For instance, the synthesis of 4-anilinoquinazoline (B1210976) derivatives has been achieved through methods that could be adapted for this compound, leading to compounds with potential applications in drug discovery. researchgate.net

The acetic acid moiety at the C-4 position offers another site for chemical manipulation. The carboxylic acid group can be converted into esters, amides, and other acid derivatives. This allows for the extension of the molecule and the introduction of different pharmacophores, leading to the creation of hybrid molecules. For example, novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and evaluated for their biological activities. researchgate.net These syntheses often involve the reaction of the acetic acid part of the molecule. researchgate.net

The combination of these two reactive sites on the this compound molecule enables the generation of a diverse library of quinazoline derivatives. Synthetic strategies can be designed to selectively react at either the C-2 or the C-4 position, or at both, providing access to a wide range of structurally complex and functionally diverse molecules.

| Compound Name | Chemical Structure | Role |

| This compound | Precursor | |

| 4-Anilinoquinazoline | Example Derivative | |

| Acetic acid derivatives of quinazolin-4(3H)-one | Example Derivative Class researchgate.net |

Role in the Synthesis of Fused Heterocyclic Systems for Diverse Applications

The unique structural features of this compound make it a valuable intermediate in the synthesis of fused heterocyclic systems. These fused systems, where another ring is annulated to the quinazoline core, often exhibit enhanced biological and pharmacological properties due to their increased rigidity and planarity. rsc.org

The reactivity of both the chloro group and the acetic acid side chain can be harnessed to construct these fused ring systems. For example, the acetic acid moiety can be cyclized with the nitrogen at the 3-position of the quinazoline ring or with a substituent introduced at the 2-position to form a new ring. The synthesis of 2,3-fused quinazolinones has seen significant advancements, employing various strategies that could potentially utilize derivatives of this compound. rsc.org

Furthermore, the chloro group at the 2-position can participate in intramolecular cyclization reactions with a suitable functional group on a side chain attached to the 4-position, leading to the formation of a new ring fused to the quinazoline nucleus. The synthesis of various heterocyclic systems, such as those derived from 2-acetylbenzimidazole, demonstrates the versatility of using functionalized heterocyclic compounds to build more complex fused structures. nih.gov The principles of these syntheses can be applied to this compound to generate novel fused heterocycles.

The diverse applications of these fused heterocyclic systems span various fields, including medicinal chemistry and materials science. Certain heterocyclic acetic acid derivatives have been found to have beneficial effects on bone metabolism, highlighting the potential utility of such compounds. google.com

| Fused System Type | Synthetic Strategy | Potential Application |

| 2,3-Fused Quinazolinones | Intramolecular cyclization | Medicinal Chemistry rsc.org |

| Fused systems via C-2 and C-4 positions | Intramolecular nucleophilic substitution/cyclization | Materials Science, Medicinal Chemistry |

Intermediate in Multi-Step Synthetic Sequences for Complex Molecules

In the realm of organic synthesis, the construction of complex molecules often necessitates a series of sequential chemical reactions, a process known as multi-step synthesis. fiveable.me this compound is a valuable intermediate in such synthetic sequences, providing a foundational structure that can be elaborated upon to build more intricate molecular architectures. fiveable.me

The strategic importance of this compound as an intermediate lies in its bifunctional nature. The chloro and acetic acid groups can be reacted in a stepwise manner, allowing for the controlled and sequential introduction of different molecular fragments. This systematic approach is fundamental to achieving precise molecular designs. fiveable.me For instance, the chloro group might first be displaced by a nucleophile, followed by modification of the acetic acid side chain, or vice versa. This planned sequence of reactions is crucial for optimizing yields and minimizing unwanted side reactions. fiveable.me

An example of a multi-step synthesis where a related chloroaromatic acetic acid is a key intermediate is the synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. google.com This synthesis involves several steps to construct the final product, highlighting the role of such intermediates in building up molecular complexity. Similarly, this compound can serve as a critical building block in the synthesis of complex pharmaceutical agents or other target molecules. The development of continuous multi-step synthesis protocols for heterocyclic compounds further underscores the importance of having versatile intermediates readily available. nih.gov

Exploration in Diversity-Oriented Synthesis (DOS) of Heterocyclic Compounds

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules from a common starting material. nih.gov The goal of DOS is to efficiently explore a wide range of chemical space to identify novel compounds with desired biological activities. This compound is an excellent candidate for exploration in DOS due to its multiple reactive sites.

The presence of the electrophilic C-2 position (activated by the chloro group) and the nucleophilic/electrophilic potential of the acetic acid moiety at the C-4 position provides the necessary handles for creating molecular diversity. By employing a variety of reaction partners and conditions, a single starting material like this compound can be transformed into a library of compounds with diverse skeletons and functional group arrays.

For example, a DOS approach could involve:

Reaction at the C-2 position: A range of nucleophiles (amines, alcohols, thiols) can be used to displace the chlorine atom, introducing a point of diversity.

Modification of the acetic acid side chain: The carboxylic acid can be converted to a variety of amides, esters, or other derivatives, further increasing structural diversity.

Cyclization reactions: The two functional groups can be used in concert to generate various fused or spirocyclic heterocyclic systems.

This approach allows for the systematic generation of a library of novel quinazoline-based compounds, which can then be screened for various biological activities. The concept of using a common intermediate to generate a range of products is a cornerstone of DOS. researchgate.net

| Reaction Type | Point of Diversity | Resulting Structures |

| Nucleophilic Substitution at C-2 | Incoming Nucleophile | 2-Substituted quinazoline-4-acetic acids |

| Acetic Acid Derivatization | Amide/Ester coupling partner | Quinazoline-4-acetic acid amides/esters |

| Intramolecular Cyclization | Reaction conditions, linker | Fused or spirocyclic quinazolines |

Advanced Research Directions and Potential Applications

Design and Synthesis of Chemically Diverse Quinazoline (B50416) Libraries for Screening

The generation of quinazoline libraries with high chemical diversity is crucial for identifying new lead compounds in drug discovery and materials science. nih.govcapes.gov.br Combinatorial synthesis has emerged as a powerful strategy for rapidly producing a large number of quinazoline derivatives. nih.govcapes.gov.bracs.org These methods often employ solid-phase synthesis techniques or efficient one-pot reactions to introduce various substituents onto the quinazoline core. acs.org

Several synthetic approaches have been developed to construct diverse quinazoline libraries. One common method involves the reaction of substituted anthranilic acids with a variety of amides, a process known as the Niementowski quinazoline synthesis, which can be performed under high temperatures. mdpi.comijmpr.in Another versatile approach utilizes isatoic anhydrides, which can be reacted with a wide array of amines and other nucleophiles to generate diverse quinazolinone derivatives. acs.org The use of ionic liquids as green media and iodine as a catalyst has also been reported for the facile synthesis of quinazolin-4(1H)-one derivatives. nih.govcapes.gov.bracs.org

Modern synthetic methodologies, such as multi-component reactions, have further streamlined the creation of these libraries. For instance, a one-pot reaction of isatoic anhydride (B1165640), aldehydes, and various nitrogen sources catalyzed by triethanolamine (B1662121) offers an eco-friendly route to quinazolinone derivatives. frontiersin.org These libraries of structurally varied quinazolines are then subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.gov

Table 1: Methodologies for Synthesizing Diverse Quinazoline Libraries

| Method | Key Reactants | Catalyst/Conditions | Outcome |

| Niementowski Synthesis | Anthranilic acids, Amides | High temperature (130-150 °C) | 4-Oxo-3,4-dihydroquinazolines mdpi.comijmpr.in |

| Isatoic Anhydride Chemistry | Isatoic anhydrides, Amines | Solid-phase or solution-phase | 2-Amino-4(1H)-quinazolinones acs.org |

| Iodine-Catalyzed Synthesis | 2-Aminobenzamides, Ketones | Iodine, Ionic liquids | Quinazolin-4(1H)-one derivatives nih.govcapes.gov.bracs.org |

| Multi-component Reaction | Isatoic anhydride, Aldehydes, Nitrogen sources | Triethanolamine (TEOA) | Quinazolinone derivatives frontiersin.org |

Ligand Design and Target Interaction Studies (e.g., enzyme inhibition research)

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that target a wide array of biological molecules, particularly enzymes. researchgate.netsums.ac.ir Derivatives of 2-chloroquinazoline-4-acetic acid are extensively explored as inhibitors of various enzymes implicated in diseases like cancer and Alzheimer's. mdpi.commdpi.com

Enzyme Inhibition Research:

Protein Kinase Inhibitors: A significant area of research focuses on quinazoline-based derivatives as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.comnih.gov The design of these inhibitors often involves modifying substituents at the C4, C6, and C7 positions of the quinazoline ring to achieve high potency and selectivity. mdpi.comnih.gov For example, gefitinib (B1684475) and erlotinib (B232) are well-known EGFR inhibitors with a quinazoline core. nih.gov The design strategy for some dual EGFR and cMet inhibitors involves incorporating specific moieties onto the quinazoline backbone. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibitors: Quinazoline derivatives have been designed as antifolate agents that inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. nih.govsemanticscholar.org Trimetrexate, a quinazoline-based DHFRI, has been approved for treating certain cancers. nih.govsemanticscholar.org

Other Enzyme Targets: Research has also targeted other enzymes. For instance, quinazoline derivatives have been synthesized and evaluated as inhibitors of bacterial sphingomyelinase, an enzyme involved in bacterial virulence. nih.gov Additionally, they have been investigated as inhibitors of thymidylate synthase, another key enzyme in DNA synthesis. nih.gov Structure-based drug design, utilizing X-ray crystallography, has been instrumental in developing potent and selective inhibitors. nih.govebi.ac.uk

Molecular docking studies are frequently employed to understand the binding modes of these quinazoline-based ligands within the active sites of their target enzymes. sums.ac.irnih.gov These computational studies help in rationalizing the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. sums.ac.ir For example, docking studies have revealed that the phenyl ring at the C-2 position of quinazoline can form crucial hydrogen bonds with the enzyme, enhancing binding. semanticscholar.org

Methodological Advancements in Quinazoline Chemistry

The field of quinazoline chemistry is continually evolving with the development of novel and more efficient synthetic methods. nih.govnih.gov These advancements are crucial for the synthesis of complex quinazoline derivatives and for making the synthetic processes more environmentally friendly and atom-economical. frontiersin.orgmdpi.com

Key Methodological Advancements:

Transition Metal Catalysis: Transition metal-catalyzed reactions, particularly those involving C-H bond activation and functionalization, have revolutionized quinazoline synthesis. nih.govorganic-chemistry.orgrsc.orgrsc.org Catalysts based on rhodium, palladium, copper, and iron are used to directly introduce aryl, alkyl, and other functional groups onto the quinazoline scaffold, often with high regioselectivity. mdpi.comorganic-chemistry.orgrsc.orgorganic-chemistry.org For example, rhodium(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones provides a redox-neutral pathway to highly substituted quinazolines. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has gained significant traction as a green alternative to metal-based catalysis. frontiersin.org Catalysts like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been employed for the synthesis of quinazolinones under mild and often solvent-free conditions. frontiersin.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for C-H functionalization, enabling the synthesis of quinazolines under mild conditions.

Domino and Cascade Reactions: One-pot tandem or cascade reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer high efficiency and reduce waste. nih.gov For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides a convenient route to 2-substituted quinazolines. organic-chemistry.org

These advanced synthetic methods not only facilitate the synthesis of known quinazoline derivatives but also open up avenues for the creation of novel and structurally complex quinazoline-based molecules with unique properties. nih.gov

Future Prospects in Chemical Biology and Material Science Research Utilizing Quinazoline Scaffolds

The versatility of the quinazoline scaffold extends beyond medicinal chemistry into the realms of chemical biology and material science. nih.gov The ability to fine-tune the electronic and photophysical properties of quinazolines through chemical modification makes them attractive candidates for various advanced applications.

Chemical Biology:

Fluorescent Probes: Quinazoline derivatives with specific fluorescence properties are being developed as probes for imaging and sensing biological molecules and processes. Their photostability and potential for targeted delivery make them valuable tools in chemical biology.

Multi-target Ligands: The development of quinazoline-based compounds that can interact with multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov This multi-target approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance. nih.gov

Material Science:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain quinazoline derivatives make them potential candidates for use as emitters in OLEDs. Research is ongoing to design quinazolines with high quantum yields and long operational lifetimes.

Functional Materials: Quinazoline and quinazolinone compounds are being explored for the preparation of various functional materials. nih.gov Their rigid, planar structure and potential for self-assembly can be exploited to create materials with interesting electronic, optical, and mechanical properties.

The continued exploration of new synthetic methodologies and a deeper understanding of the structure-property relationships of quinazoline derivatives will undoubtedly lead to the discovery of novel applications in both chemical biology and material science, further solidifying the importance of this remarkable heterocyclic scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.